molecular formula C9H18N2 B1521718 1-(Azetidin-3-yl)-2-methylpiperidine CAS No. 959239-81-7

1-(Azetidin-3-yl)-2-methylpiperidine

Cat. No.: B1521718
CAS No.: 959239-81-7
M. Wt: 154.25 g/mol
InChI Key: NIIXLZXTTXFBNJ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-methylpiperidine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research has identified azetidinylquinolones as potent antibacterial agents, highlighting the significance of the azetidine moiety in enhancing antibacterial activity. A series of stereochemically pure azetidinylquinolones and naphthyridines demonstrated increased in vitro activity and oral efficacy, attributing critical importance to the absolute stereochemistry at the asymmetric centers of both the azetidine and the oxazine rings. These compounds were synthesized to explore the effects of chirality on antibacterial potency, revealing that specific configurations conferred the best antibacterial activity (Frigola et al., 1995).

Enzyme Inhibitors

In another study, azetidine derivatives were synthesized as part of a convergent synthesis of a potent human leukocyte elastase inhibitor. This work demonstrates the utility of azetidine and its derivatives in the development of enzyme inhibitors, showcasing the role of chiral synthesis in achieving the desired biological activity (Cvetovich et al., 1996).

Drug Discovery and Organic Synthesis

The introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction) showcases the versatility of these groups in drug discovery and organic synthesis. This approach was utilized to modify heteroaromatic systems found in significant pharmaceuticals, indicating the utility of azetidine derivatives in the development of new therapeutic agents (Duncton et al., 2009).

Synthon for Biologically Important Compounds

Azetidin-2-one, a related beta-lactam skeleton, has been identified as a versatile intermediate for the synthesis of a wide range of organic molecules, including antibiotics. This highlights the role of azetidine and its derivatives as a synthon for constructing biologically relevant compounds, underscoring their significance in medicinal chemistry (Deshmukh et al., 2004).

Novel Ligands for Nicotinic Receptors

Azetidine derivatives have also been explored as novel ligands for nicotinic receptors, with studies achieving the synthesis of compounds via coupling reactions followed by deprotection. These compounds are of interest for their potential applications in neurological research and therapy, demonstrating the broad utility of azetidine derivatives in neuroscience (Karimi & Långström, 2002).

Properties

IUPAC Name

1-(azetidin-3-yl)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8-4-2-3-5-11(8)9-6-10-7-9/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIXLZXTTXFBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672441
Record name 1-(Azetidin-3-yl)-2-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-81-7
Record name 1-(Azetidin-3-yl)-2-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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